

JAK2-IN-10: A Technical Guide for Researchers

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For: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical structure, properties, and biological context of **JAK2-IN-10**, a potent inhibitor of the JAK2 V617F mutant.

Core Chemical Properties

JAK2-IN-10 is a tricyclic urea compound identified as a potent inhibitor of the JAK2 V617F mutant, a key driver in many myeloproliferative neoplasms.[1] While specific experimental data for properties such as solubility, pKa, and LogP are not extensively available in public literature, the fundamental chemical information is summarized below.

Property	Value	Source
Molecular Formula	C33H33D3FN9O2	MedChemExpress
Molecular Weight	612.71 g/mol	MedChemExpress
CAS Number	3035735-18-0	MedChemExpress
Description	A potent JAK2 V617F inhibitor.	[1]
Biological Activity	IC ₅₀ ≤10 nM for JAK2 V617F	[1]

Structure:

JAK2-IN-10 Chemical Structure



Image Source: MedChemExpress. Not generated by this model.

Biological Context: The JAK/STAT Signaling Pathway

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine signaling. The JAK/STAT pathway transduces signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, hematopoiesis, and inflammation.

The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.

The V617F mutation in the pseudokinase domain of JAK2 leads to its constitutive activation, causing uncontrolled cell proliferation independent of cytokine stimulation. **JAK2-IN-10** specifically targets this mutated form of the enzyme.



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A diagram of the JAK/STAT signaling pathway and the inhibitory action of **JAK2-IN-10**.

Experimental Protocols

Foundational & Exploratory





The following is a representative protocol for determining the in vitro inhibitory activity of **JAK2-IN-10** against JAK2 V617F. This protocol is based on general kinase assay principles and should be optimized for specific laboratory conditions.

Objective: To determine the IC₅₀ value of **JAK2-IN-10** for the inhibition of JAK2 V617F kinase activity.

Materials:

- Recombinant human JAK2 V617F enzyme
- Kinase substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)
- ATP (Adenosine triphosphate)
- JAK2-IN-10 (dissolved in DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or a phosphotyrosinespecific antibody for ELISA)
- 384-well assay plates
- Plate reader capable of luminescence or absorbance measurement

Procedure:

- Compound Preparation:
 - Prepare a serial dilution of JAK2-IN-10 in DMSO. A typical starting concentration might be
 1 mM, with 1:3 or 1:5 serial dilutions.
 - Further dilute the compound solutions in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.



• Enzyme and Substrate Preparation:

 Dilute the recombinant JAK2 V617F enzyme and the kinase substrate to their optimal concentrations in the kinase assay buffer. These concentrations should be predetermined through enzyme titration and substrate kinetics experiments.

Assay Reaction:

- Add the diluted JAK2-IN-10 solutions to the wells of the 384-well plate. Include control
 wells with DMSO only (no inhibitor) and wells with no enzyme (background).
- Add the diluted JAK2 V617F enzyme to all wells except the background control.
- Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding the ATP and substrate mixture to all wells. The final ATP concentration should be close to the K_m for ATP of the JAK2 V617F enzyme to ensure sensitive detection of ATP-competitive inhibitors.
- Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

Detection:

- Stop the kinase reaction and measure the kinase activity using a suitable detection method.
 - For ADP-GloTM: Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity. This involves adding the ADP-GloTM reagent to deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
 - For ELISA: Stop the reaction and transfer the contents to an ELISA plate pre-coated with the substrate. Detect the phosphorylated substrate using a phosphotyrosine-





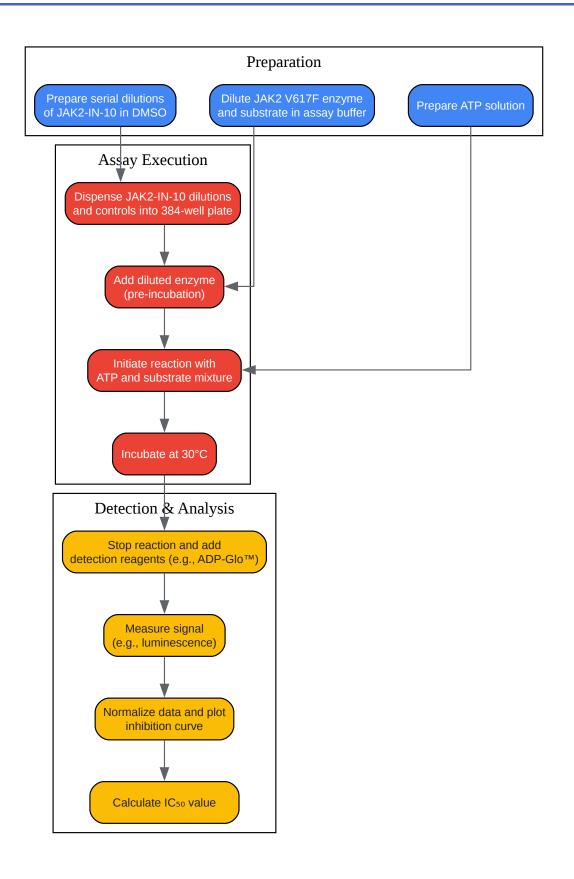


specific antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate for the enzyme.

• Data Analysis:

- Subtract the background signal from all wells.
- Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.





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A generalized workflow for an in vitro kinase inhibition assay.



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References

- 1. US20220064165A1 Tricyclic urea compounds as jak2 v617f inhibitors Google Patents [patents.google.com]
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